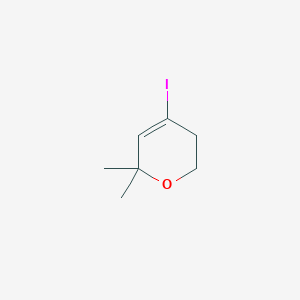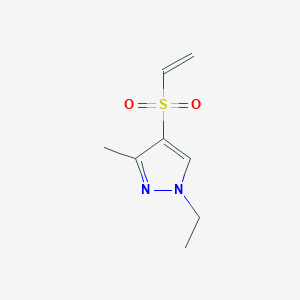
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-metil-5-fenil-1,3,4-tiadiazol-2-amina es un compuesto heterocíclico que pertenece a la clase de los tiadiazoles. Los tiadiazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. El compuesto presenta un anillo de tiadiazol, que es un anillo de cinco miembros que contiene dos átomos de nitrógeno y un átomo de azufre, junto con un grupo fenilo y un grupo metilo unidos al anillo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-metil-5-fenil-1,3,4-tiadiazol-2-amina generalmente implica la ciclación de la tiosemicarbazida con ácidos aromáticos. Un método común implica la reacción de tiosemicarbazida con ácido benzoico en presencia de un agente deshidratante como el ácido polifosfórico o el oxicloruro de fósforo. La reacción procede a través de la formación de un intermedio, que luego se cicla para formar el anillo de tiadiazol .
Métodos de producción industrial
La producción industrial de N-metil-5-fenil-1,3,4-tiadiazol-2-amina puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del compuesto. Además, se ha explorado la síntesis asistida por microondas para reducir los tiempos de reacción y mejorar la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
La N-metil-5-fenil-1,3,4-tiadiazol-2-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de tiadiazol en un dihidrotiadiazol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo fenilo o en el anillo de tiadiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos, haluros de alquilo y nucleófilos como aminas o tioles.
Principales productos formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Dihidrotiadiazoles.
Sustitución: Varios derivados de tiadiazol sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Exhibe actividades antimicrobianas, antifúngicas y antiparasitarias.
Medicina: Se investiga por sus propiedades anticancerígenas y su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de inhibidores de la corrosión y como componente en la síntesis de colorantes y polímeros
Mecanismo De Acción
El mecanismo de acción de la N-metil-5-fenil-1,3,4-tiadiazol-2-amina implica su interacción con varios objetivos moleculares y vías:
Actividad antimicrobiana: El compuesto interrumpe la integridad de la membrana celular de los microorganismos, lo que lleva a la lisis y la muerte celular.
Actividad anticancerígena: Induce la apoptosis en las células cancerosas mediante la activación de las vías de las caspasas e inhibiendo la proliferación celular.
Inhibición enzimática: Inhibe enzimas como la anhidrasa carbónica y la alfa-glucosidasa, que son importantes para el tratamiento del glaucoma y la diabetes
Comparación Con Compuestos Similares
Compuestos similares
5-metil-N-fenil-1,3,4-tiadiazol-2-amina: Estructura similar pero con un grupo metilo en lugar de un grupo fenilo.
2-amino-1,3,4-tiadiazol: Carece de los grupos fenilo y metilo, lo que lo hace menos hidrofóbico.
5-fenil-1,3,4-tiadiazol-2-tiol: Contiene un grupo tiol en lugar de un grupo amina
Singularidad
La N-metil-5-fenil-1,3,4-tiadiazol-2-amina es única debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de un grupo fenilo y un grupo metilo aumenta su hidrofobicidad y sus posibles interacciones con los objetivos biológicos, lo que la convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones.
Propiedades
Fórmula molecular |
C9H9N3S |
|---|---|
Peso molecular |
191.26 g/mol |
Nombre IUPAC |
N-methyl-5-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,12) |
Clave InChI |
KYFFHIGZVFHJIV-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)



![2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)

![Octahydrofuro[3,4-c]pyridine hydrochloride](/img/structure/B11783676.png)



![6'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B11783691.png)



